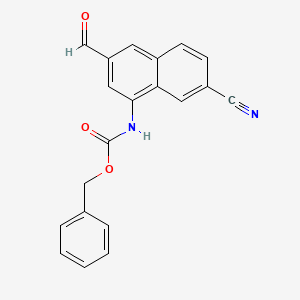
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis and various industrial applications. This compound features a benzyl group attached to a naphthalene ring, which is further substituted with cyano and formyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate typically involves the reaction of benzyl carbamate with a naphthalene derivative. One common method is the condensation of benzyl carbamate with a naphthalene derivative under acidic conditions. The reaction is usually carried out in polar protic or aprotic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd-C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl (7-cyano-3-carboxynaphthalen-1-yl)carbamate.
Reduction: Benzyl (7-amino-3-formylnaphthalen-1-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
科学研究应用
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is an organic compound featuring a naphthalene moiety substituted with a cyano group, a formyl group, and a carbamate functional group. Its unique structure gives it potential applications in medicinal chemistry and organic synthesis due to its interesting chemical properties. The presence of cyano and formyl groups enhances its electrophilic character, making it a candidate for further chemical transformations.
Synthesis
this compound can be synthesized through several methods.
Applications
The applications of this compound span various fields. Interaction studies are essential for understanding its behavior in biological systems. These studies may include:
- Spectroscopic analysis
- Chromatographic techniques
- Computational modeling
This compound shares structural similarities with several other compounds, which can provide insight into its uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate | Contains cyano and fluorophenyl groups | Potential anticancer activity |
| (S)-benzyl 1-(2-cyano-1,2-dimethylhydrazinyl)-1-oxo-3 | Features hydrazine and cyano groups | Antimicrobial properties |
| 4-Cyanobenzamide | Simple aromatic amide with cyano group | Known for enzyme inhibition |
作用机制
The mechanism of action of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler analog without the naphthalene ring.
Naphthyl carbamate: Lacks the benzyl group but contains the naphthalene ring.
Benzyl (7-cyano-3-hydroxynaphthalen-1-yl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is unique due to the presence of both cyano and formyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
生物活性
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a compound with significant biological activity, particularly in relation to the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and apoptosis. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, backed by research findings and case studies.
Overview of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in several cancers and degenerative diseases. This compound has been identified as a potential modulator of this pathway, offering a promising avenue for therapeutic intervention.
Research indicates that this compound acts as an agonist of the Wnt/β-catenin signaling pathway. The compound enhances β-catenin stabilization and nuclear translocation, leading to the transcription of target genes involved in cell growth and differentiation. This activity suggests its potential use in treating conditions characterized by Wnt pathway dysregulation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Treatment
In a preclinical study using HCT116 colorectal cancer cells, this compound demonstrated significant anti-proliferative effects at concentrations above 5 µM. The study highlighted its ability to modulate the Wnt/β-catenin pathway, suggesting its potential as a therapeutic agent against colorectal cancer.
Case Study 2: Neurodegenerative Diseases
Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that treatment with this compound led to reduced levels of beta-amyloid plaques and improved cognitive function in animal models, supporting its role in enhancing Wnt signaling to counteract neurodegeneration.
属性
CAS 编号 |
823236-23-3 |
|---|---|
分子式 |
C20H14N2O3 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
benzyl N-(7-cyano-3-formylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C20H14N2O3/c21-11-15-6-7-17-8-16(12-23)10-19(18(17)9-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-10,12H,13H2,(H,22,24) |
InChI 键 |
BOLAHROZDCXYNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C3C=C(C=CC3=CC(=C2)C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















